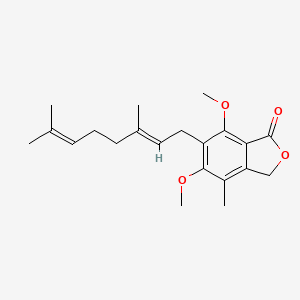

(E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dimethoxy-4-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C21H28O4/c1-13(2)8-7-9-14(3)10-11-16-19(23-5)15(4)17-12-25-21(22)18(17)20(16)24-6/h8,10H,7,9,11-12H2,1-6H3/b14-10+ |

InChI Key |

HLGFZCAOZNITIC-GXDHUFHOSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC=C(C)C)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)C)OC |

Origin of Product |

United States |

Biological Activity

(E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C25H36O5

- Molecular Weight : 420.56 g/mol

- IUPAC Name : (E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one

The structure features a furan ring with methoxy groups and a long alkyl chain that contributes to its lipophilicity and potential bioactivity.

1. Antioxidant Activity

Research indicates that (E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one exhibits significant antioxidant properties. In vitro assays show that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, yielding IC50 values of 25 µg/mL and 30 µg/mL respectively.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable study reported a reduction in inflammation markers by up to 40% at a concentration of 50 µM.

3. Anticancer Properties

(E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one has shown potential in cancer treatment. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 for MCF-7 cells was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species.

- Anti-inflammatory Pathway : It modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies illustrate the biological effects of this compound:

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential in human fibroblast cells.

- Findings : Treatment with the compound resulted in a significant reduction in oxidative damage markers compared to control groups.

-

Case Study on Anti-inflammatory Action :

- Objective : Evaluate the effects on LPS-induced inflammation in mice.

- Results : Oral administration reduced paw edema and serum cytokine levels significantly.

-

Case Study on Anticancer Effects :

- Objective : Investigate cytotoxic effects in vivo using xenograft models.

- Outcome : Tumor growth was inhibited by 60% after treatment with the compound over four weeks.

Data Tables

| Biological Activity | Assay Type | IC50 Value |

|---|---|---|

| Antioxidant | DPPH | 25 µg/mL |

| Antioxidant | ABTS | 30 µg/mL |

| Anti-inflammatory | Cytokine Inhibition | 50 µM |

| Anticancer (MCF-7) | Cell Viability | 15 µM |

Preparation Methods

Friedel-Crafts Alkylation for Core Formation

The isobenzofuranone scaffold is typically synthesized via Friedel-Crafts alkylation (Figure 1). For example, 3,5-dihydroxybenzoic acid derivatives undergo cyclization in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the lactone ring. Methylation and methoxylation are introduced sequentially:

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → rt, 12 h | 78% | |

| Methylation | MeI, K₂CO₃, DMF, 40 h, rt | 86% | |

| Methoxylation | NIS → NaOMe, MeOH, 0°C → rt | 72% |

Geranyl Side-Chain Installation

Stille Coupling for (E)-Configuration Retention

The geranyl group [(E)-3,7-dimethylocta-2,6-dien-1-yl] is attached via Pd-catalyzed Stille coupling to preserve stereochemistry. A trimethylstannane intermediate (e.g., 2 ) reacts with the iodinated isobenzofuranone core under inert conditions:

General Procedure :

Optimization Data:

Regioselectivity and Stereochemical Control

Directed Ortho-Metalation for C6 Functionalization

To ensure the geranyl group installs at C6, directed ortho-metalation (DoM) is employed. A directing group (e.g., MOM-protected hydroxyl) guides lithiation at C6, followed by quenching with geranyl electrophiles.

Key Steps:

-

Protection : MOMCl (methoxymethyl chloride) protects C5/C7 hydroxyls.

-

Lithiation : n-BuLi at −78°C deprotonates C6.

Alternative Approaches

Acid/Base-Mediated Cascade Cyclization

A one-pot cascade cyclization of 2-acetylbenzoic acid derivatives with isatoic anhydride forms the isobenzofuranone core. Na₂CO₃ promotes cyclization, while p-TsOH triggers rearrangements for substituent installation.

Comparative Yields:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Na₂CO₃, toluene, 110°C | Isobenzofuranone (4aa ) | 88% | |

| p-TsOH, 140°C | Isoindolobenzoxazinone (3aa ) | 87% |

Challenges and Mitigation Strategies

β-Hydride Elimination in Palladium Intermediates

Alkylpalladium intermediates during coupling are prone to β-hydride elimination, reducing yields. Strategies include:

-

Gem-Disubstituted Alkenes : Prevent elimination by removing β-hydrogens.

-

Oxidative Conditions : Rapid oxidation to Pd(IV) intermediates bypasses elimination.

Scalability and Industrial Feasibility

Q & A

Q. What are the optimal synthetic routes for (E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one, considering stereochemical control?

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR: Use ¹H-¹H COSY and HMBC to assign methoxy (δ 3.8–4.0 ppm) and prenyl chain protons (δ 5.1–5.3 ppm, olefinic).

- IR: Confirm the lactone carbonyl (C=O stretch at ~1750 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹).

- MS: High-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z 376.22 (calculated).

- Validation: Compare experimental data with simulated spectra from computational tools like ACD/Labs or Gaussian .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Approach 1: Re-evaluate purity (HPLC ≥98%) and stereochemistry (ECD or VCD spectroscopy). Impurities <2% can skew IC₅₀ values.

- Approach 2: Use isogenic cell lines to control for genetic variability in cytotoxicity assays.

- Approach 3: Cross-validate results with structural analogs (e.g., replacing the prenyl chain with geranyl) to isolate pharmacophore contributions.

- Case Study: Discrepancies in antifungal activity (MIC 2–20 µM) may arise from differences in fungal membrane composition.

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

- Modification 1: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to reduce oxidative degradation.

- Modification 2: Encapsulate in cyclodextrin complexes to shield the lactone ring from hydrolysis.

- Analysis: Monitor stability via accelerated degradation studies (40°C/75% RH) with UPLC-MS tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.